![molecular formula C24H22N4O4 B2678320 ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941963-84-4](/img/no-structure.png)

ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

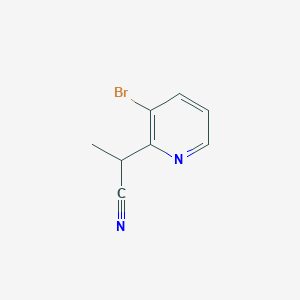

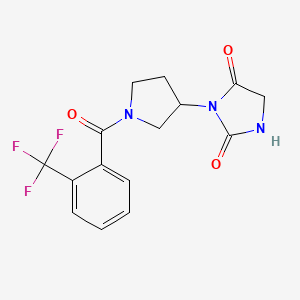

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a type of bicyclic heterocycle . This core is substituted with a p-tolyl group (a phenyl ring with a methyl substituent), an oxo group (=O), and an acetamido group (NHCOCH3). The entire molecule is further esterified with a benzoate group (C6H5COO-).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core would likely impart rigidity to the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be influenced by the electronic properties of its functional groups .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

One area of research focuses on the synthesis of new pyrazoline and pyrazole derivatives, including structures similar to ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate. These compounds have been evaluated for their antimicrobial activities against various organisms, demonstrating potential as novel antibacterial and antifungal agents (Hassan, 2013).

Crystal Structure and Antioxidant Properties

Research into the crystal structure, Hirshfeld surface analysis, and antioxidant properties of novel pyrazole derivatives shows the significance of these compounds in the development of new materials with potential antioxidant applications. These studies provide insights into the structural basis for the observed biological activities and the potential for designing more effective antioxidant agents (Naveen et al., 2021).

Antiinflammatory Activity

Another line of research investigates the synthesis of imidazo[1,2-a]pyrazine derivatives and their evaluation for antiinflammatory activity. This research underscores the potential therapeutic applications of these compounds in treating inflammation-related conditions (Abignente et al., 1992).

Green Synthesis Approaches

The development of environmentally friendly synthesis methods for pyrazole and related compounds, including green one-pot, solvent-free synthesis techniques, highlights the importance of sustainable approaches in chemical synthesis. These methods not only reduce environmental impact but also offer efficient pathways for the production of these heterocyclic compounds (Al-Matar et al., 2010).

Molecular Docking and Biological Activities

Studies on the synthesis, characterization, molecular docking, and biological activities of novel pyrazoline derivatives demonstrate the utility of these compounds in drug discovery, particularly as inhibitors of enzymes relevant to human health. Such research contributes to the identification of new therapeutic agents with potential applications in treating various diseases (Turkan et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves the condensation of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate, which is subsequently reduced to ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. Finally, this intermediate is esterified with benzoic acid to form the target compound, ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate.", "Starting Materials": [ "p-tolyl hydrazine", "ethyl 2-bromoacetate", "4-amino-3-nitrobenzoic acid", "benzoic acid" ], "Reaction": [ "Step 1: Condensation of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate", "Step 2: Reaction of ethyl 2-(p-tolylhydrazono)acetate with 4-amino-3-nitrobenzoic acid to form ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate", "Step 3: Reduction of ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate to ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide", "Step 4: Esterification of ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide with benzoic acid to form ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate" ] } | |

Numéro CAS |

941963-84-4 |

Formule moléculaire |

C24H22N4O4 |

Poids moléculaire |

430.464 |

Nom IUPAC |

ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29) |

Clé InChI |

NZAFXUUEDAGOES-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2678242.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2678243.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2678246.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2678247.png)

![2-[Amino(4-pyridinyl)methylene]malononitrile](/img/structure/B2678250.png)

![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)

![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2678252.png)

![Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2678253.png)

![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)